molecular formula C10H10Cl2O2 B12299484 3-(26-Dichlorophenyl)-2-methylpropanoic acid

3-(26-Dichlorophenyl)-2-methylpropanoic acid

Cat. No.: B12299484
M. Wt: 233.09 g/mol
InChI Key: GNGWWUNYEBBEFE-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H10Cl2O2. This compound is characterized by the presence of a dichlorophenyl group attached to a propanoic acid backbone. It is a derivative of phenylpropanoic acid and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid typically involves the chlorination of phenylpropanoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where 2,6-dichlorobenzoyl chloride reacts with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product. The reaction mixture is typically quenched with water, and the product is extracted using organic solvents followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylpropanoic acid derivatives.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenylacetic acid: Similar structure but with an acetic acid backbone instead of propanoic acid.

    2,6-Dichlorophenylpropanoic acid: Similar structure but without the methyl group on the propanoic acid backbone.

    2,6-Dichlorophenylbutanoic acid: Similar structure but with a butanoic acid backbone instead of propanoic acid.

Uniqueness

3-(2,6-Dichlorophenyl)-2-methylpropanoic acid is unique due to the presence of both the dichlorophenyl group and the methyl group on the propanoic acid backbone. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-(26-Dichlorophenyl)-2-methylpropanoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H25Cl2NO5
  • Molecular Weight : 490.4 g/mol
  • IUPAC Name : 2-[4-[3-[2-(2,4-dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid
  • InChI Key : AHKBZTVLVLACNP-UHFFFAOYSA-N

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including receptors involved in inflammatory and metabolic pathways. Notably, it may act as an agonist for the peroxisome proliferator-activated receptor (PPAR), which plays a crucial role in regulating lipid metabolism and inflammation.

Potential Mechanisms:

  • PPAR Activation : PPARs are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Activation of PPAR-β/δ has been associated with anti-inflammatory effects and improved insulin sensitivity .
  • Inhibition of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation and potentially mitigating conditions such as metabolic syndrome and neurodegeneration .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For example, studies have shown that derivatives can effectively target Chlamydia and other bacteria, suggesting a potential application in treating infections .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses makes it a candidate for further investigation in diseases characterized by chronic inflammation, such as diabetes and neurodegenerative disorders. The activation of PPARs can lead to the suppression of inflammatory markers and improve metabolic health .

Case Studies

  • Neuroinflammation and Neurodegeneration
    • A study highlighted the role of PPAR-β/δ agonists in neuroinflammatory processes. These agonists showed promise in reducing markers of neuroinflammation and improving cognitive functions in animal models of Alzheimer's disease .
    • The therapeutic potential was evaluated using a compound with structural similarities to this compound, demonstrating significant improvements in motor functions and brain structure integrity .
  • Metabolic Disorders
    • Another research effort focused on the compound's effects on metabolic syndrome. It was noted that activation of PPARs could lead to improved insulin sensitivity and lipid profiles in rodent models .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anti-inflammatoryThis Study
PPAR AgonistsModulation of inflammation, Metabolic effects
2,4-Dichlorophenoxyacetic acidHerbicide with similar structural featuresComparative Study

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

GNGWWUNYEBBEFE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=C1Cl)Cl)C(=O)O

Origin of Product

United States

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